3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide
CAS No.: 690643-51-7
Cat. No.: VC21508332
Molecular Formula: C24H24FN3O4S
Molecular Weight: 469.5g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 690643-51-7 |
---|---|
Molecular Formula | C24H24FN3O4S |
Molecular Weight | 469.5g/mol |
IUPAC Name | 3-fluoro-N-[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide |
Standard InChI | InChI=1S/C24H24FN3O4S/c1-32-22-10-8-21(9-11-22)27-12-14-28(15-13-27)24(29)18-4-2-6-20(16-18)26-33(30,31)23-7-3-5-19(25)17-23/h2-11,16-17,26H,12-15H2,1H3 |
Standard InChI Key | DTYGNUFYJVOXNZ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Property | Value |
---|---|
Chemical Name | 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide |
CAS Number | 690643-51-7 |
Molecular Formula | C24H24FN3O4S |
Molecular Weight | 469.5 g/mol |
Chemical Class | Sulfonamide |
Structural Characteristics
The core structure includes a 3-fluorobenzenesulfonamide group, where a fluorine atom occupies the meta position on the benzene ring. This fluorine substitution enhances the metabolic stability of the molecule, as carbon-fluorine bonds are among the strongest in organic chemistry. The sulfonamide group (-SO2NH-) serves as a linking element and is capable of forming hydrogen bonds, which can be critical for interactions with protein targets.
The compound also features a phenyl group connected to the sulfonamide nitrogen, which in turn bears a carbonyl group linked to a piperazine ring. This piperazine moiety serves as a structural bridge and introduces basic nitrogen atoms that can participate in ionic interactions with biological targets. The piperazine ring is further substituted with a 4-methoxyphenyl group, which adds lipophilicity and may influence receptor binding through its electron-donating properties.
Table 2: Key Structural Components of 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide
Structural Component | Chemical Feature | Potential Functional Significance |
---|---|---|
3-Fluorobenzenesulfonamide | Fluorine at meta position, sulfonamide group | Enhanced metabolic stability, hydrogen bonding capabilities |
Phenyl Linker | Aromatic ring with carbonyl attachment | Structural rigidity, planarity, and specific spatial arrangement |
Piperazine Ring | Six-membered heterocycle with two nitrogen atoms | Basicity, conformational flexibility, common pharmacophore in CNS-active compounds |
4-Methoxyphenyl Group | Aromatic ring with para-methoxy substitution | Lipophilicity, electron donation, potential for π-π interactions |
The strategic arrangement of these structural elements creates a molecule with multiple potential binding points for biological targets. The presence of both aromatic rings and heteroatoms provides opportunities for diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Physical and Chemical Properties
Based on its structural features, 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide is expected to exhibit specific physical and chemical properties that influence its behavior in various environments. While detailed experimental data on this specific compound is limited in the available research, its properties can be reasonably predicted based on its structural characteristics.
The compound is likely to exist as a white to off-white crystalline solid at room temperature, typical of many sulfonamide derivatives. Its solubility profile would be influenced by the presence of both hydrophilic groups (sulfonamide, carbonyl, piperazine) and lipophilic moieties (aromatic rings, methoxy group). This amphiphilic character suggests moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, with limited water solubility.
The acidic nature of the sulfonamide NH group (pKa typically between 9-10 for arylsulfonamides) and the basic character of the piperazine nitrogens (pKa approximately 8-9) suggest that the compound could exist in various protonation states depending on the pH of the environment. This property may influence its membrane permeability and distribution in biological systems.
Biological Activity
The structural features of 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide suggest potential biological activities that may be relevant for pharmaceutical applications. While specific biological data for this exact compound is limited in the available research, its constituent pharmacophores provide valuable insights into possible mechanisms of action.
The piperazine moiety, particularly when substituted with aryl groups, is a common structural element in compounds that interact with various neurotransmitter receptors. Similar compounds containing 4-arylpiperazines have demonstrated affinity for dopamine and serotonin receptors, suggesting that 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide might also interact with these or related receptor systems.
Related compounds with structural similarities, such as N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides, have shown selective binding to dopamine D3 receptors with high affinity . This suggests that our target compound might also exhibit activity in the central nervous system, potentially as a modulator of dopaminergic neurotransmission.
The sulfonamide group is present in many bioactive compounds, including enzyme inhibitors and receptor antagonists. The specific arrangement of functional groups in 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide may confer selectivity for particular biological targets, though detailed structure-activity relationship studies would be needed to confirm this hypothesis.
Table 3: Potential Biological Activities Based on Structural Elements
Research Applications
3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide has several potential applications in scientific research, particularly in medicinal chemistry and drug discovery. The compound's complex structure and combination of pharmacophoric elements make it a candidate for investigation in multiple therapeutic areas.
In medicinal chemistry research, this compound could serve as a lead structure for the development of novel therapeutic agents. Structure-activity relationship studies involving systematic modifications of various portions of the molecule could identify the key structural features necessary for biological activity and lead to the development of more potent and selective analogs.
The compound could also function as a chemical probe to study specific biological pathways, particularly those involving neurotransmitter receptors or enzyme systems. Such probes are valuable tools in understanding disease mechanisms and validating potential therapeutic targets.
In drug discovery programs, 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide may represent a starting point for the development of compounds with improved pharmacokinetic properties, enhanced target selectivity, or reduced off-target effects. The multiple functional groups present in the molecule provide numerous opportunities for structural optimization.
Table 4: Research Applications of 3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide
Research Area | Specific Application | Scientific Rationale |
---|---|---|
Medicinal Chemistry | Lead compound for analog development | Multiple modifiable structural elements |
Neuropharmacology | Investigation of dopamine/serotonin receptor interactions | Presence of 4-arylpiperazine pharmacophore |
Chemical Biology | Chemical probe for target validation | Specific molecular recognition properties |
Drug Metabolism | Study of fluorine effects on metabolic stability | Strategic fluorine placement |
Structure-Activity Relationships | Identification of essential pharmacophores | Complex molecule with diverse functional groups |
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